molecular formula C11H13NO2 B1390230 Methyl 4-(1-aminocyclopropyl)benzoate CAS No. 1006037-03-1

Methyl 4-(1-aminocyclopropyl)benzoate

Katalognummer: B1390230
CAS-Nummer: 1006037-03-1
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: JUMQWXLIAYMPHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(1-aminocyclopropyl)benzoate is a synthetic organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound is used in various scientific applications, including the synthesis of different compounds and the study of biochemical and physiological effects.

Vorbereitungsmethoden

The synthesis of Methyl 4-(1-aminocyclopropyl)benzoate involves several steps. One method includes the use of hydrogen chloride in ethyl acetate. The reaction conditions can vary, with some methods requiring the use of a cold pack and others requiring the reaction to take place at room temperature. Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Methyl 4-(1-aminocyclopropyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(1-aminocyclopropyl)benzoate has several scientific research applications:

    Psychiatric Treatment: As part of sodium benzoate, it has been studied for its potential in psychiatric treatment.

    Material Science: Derivatives of this compound have been explored as photoinitiators in material science.

Wirkmechanismus

The mechanism of action of Methyl 4-(1-aminocyclopropyl)benzoate involves its interaction with specific molecular targets and pathways. In psychiatric treatment, it works by inhibiting d-amino acid oxidase, which leads to improvements in symptoms and neurocognition in patients with chronic schizophrenia. In material science, its derivatives act as photoinitiators, initiating polymerization reactions upon exposure to light.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(1-aminocyclopropyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-cyanobenzoate: This compound has a similar structure but contains a cyano group instead of an aminocyclopropyl group.

    Methyl 4-(1-aminocyclopropyl)anisole: This compound has a similar structure but contains a methoxy group instead of a benzoate group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Methyl 4-(1-aminocyclopropyl)benzoate is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C11_{11}H13_{13}NO2_2, features a benzoate moiety with an aminocyclopropyl substituent. This unique structure contributes to its interaction with various biological targets, particularly in the context of receptor activity modulation.

The biological activity of this compound primarily involves its interaction with prostaglandin receptors, particularly the EP4 receptor. Research indicates that compounds targeting the EP4 receptor can modulate intracellular signaling pathways, notably increasing cAMP levels through Gαs pathway activation. This modulation has implications for cancer therapy, as EP4 antagonism has been shown to enhance the efficacy of immunotherapies and chemotherapies in preclinical models .

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. For instance, a study highlighted that EP4 antagonists, including derivatives of this compound, showed significant antitumor effects when combined with traditional chemotherapy agents like gemcitabine in pancreatic cancer models .

Table 1: In Vivo Efficacy of this compound Derivatives

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Control-2145.58 ± 152.9-
EP4 Antagonist A751497.04 ± 282.3932.0
EP4 Antagonist B1501098.99 ± 247.1551.78

This table summarizes findings from a study evaluating the efficacy of EP4 antagonists in CT-26 colon cancer mouse models, demonstrating significant tumor growth inhibition compared to control groups .

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective properties. Studies have indicated that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in combination therapies for cancer treatment:

  • Case Study 1: A study involving colorectal cancer models demonstrated enhanced antitumor activity when this compound was administered alongside capecitabine, a standard chemotherapy drug. The combination therapy showed improved outcomes compared to monotherapy .
  • Case Study 2: In a pancreatic cancer model, the use of this compound derivatives led to a significant reduction in metastasis when combined with immune checkpoint inhibitors .

Eigenschaften

IUPAC Name

methyl 4-(1-aminocyclopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMQWXLIAYMPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006037-03-1
Record name Methyl 4-(1-aminocyclopropyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(1-aminocyclopropyl)benzoic acid (1.75 g, 0.00988 mol) was stirred in THF (20 mL) and Methanol (10 mL) over ice/water bath. 2.00 M of trimethylsilyldiazomethane in hexane (9.9 mL, 0.020 mol) was added and the mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated down to viscous oil which solidified upon standing to give a crystalline solid. Crude material was dried on high vacuum line for 12 hours to give methyl 4-(1-aminocyclopropyl)benzoate (1.65 g, 87%) as pale brown solid.
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 4-cyanobenzoate (2.6 kg, 16.1 mol) was dissolved in 40 L of toluene at −25° C. and Ti(Oi-Pr)4 (4.73 L, 16.1 mol) was added over 5 min, followed by EtMgBr (10.5 L of a 3.07M solution in THF, 32.3 mol) over 2 hr. After aging for 30 min, BF3.OEt2 (4.1 L, 32 mol) was added over 40 min and the mixture was aged for another 40 min. The reaction was quenched by the addition of 40 L of 3N HCl. The layers were separated and the aqueous layer was washed with 13 L toluene. The aqueous layer was then extracted with 2-MeTHF (2×26 L and 2×13 L). The combined 2-MeTHF layers were washed with 3N NaOH and the pH of the NaOH layer adjusted to 9 before separation of the layers. The organic layer was washed with 13 L of brine. Yield=43%. 1H NMR (500 MHz, CDCl3): δ 8.00 (d, 2H), 7.35 (d, 2H), 3.95 (s, 3H), 1.25 (t, 2H), 1.10 (t, 2H).
Quantity
2.6 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
solvent
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
4.73 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.1 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To the solution of methyl 4-cyanobenzoate (100 g, 620 mmol) in diethyl ether (3 L) was added titanium (IV) isospropoxide (194 g, 682 mmol), followed by dropwise addition of ethylmagnesium bromide 3M solution in diethylether (450 ml, 1.36 mol) at −70° C. The mixture was stirred for 1 h, and then boron trifluoride etherate (157 ml, 1.24 mol) was added at once. After 2 hours, aqueous HCl (5%) was added until the pH showed acidy, then the mixture was filtered. The solid was washed with ethylacetate. The aqueous phase was separated and the organic layer was washed with water. All aqueous layers were collected together, basified with 1M NaOH and extracted with ethylacetate. The organic layer was dried (Na2SO4) and concentrated to afford the title compound (D6) (32.0 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
157 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(1-aminocyclopropyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(1-aminocyclopropyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(1-aminocyclopropyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(1-aminocyclopropyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(1-aminocyclopropyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(1-aminocyclopropyl)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.